molecular formula C6H12N2O B12364114 6-Ethyl-1,3-diazinan-4-one

6-Ethyl-1,3-diazinan-4-one

Cat. No.: B12364114
M. Wt: 128.17 g/mol
InChI Key: CTMZQLQXZRRQSM-UHFFFAOYSA-N
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Description

6-Ethyl-1,3-diazinan-4-one is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring structure containing two nitrogen atoms The presence of the ethyl group at the 6th position and a carbonyl group at the 4th position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1,3-diazinan-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between ethylamine and a suitable diketone can lead to the formation of the desired diazinane ring. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process would include the precise control of temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethyl group or other substituents can be replaced by different functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxo-diazinane, while reduction could produce a hydroxy-diazinane.

Scientific Research Applications

6-Ethyl-1,3-diazinan-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazinane: Lacks the ethyl and carbonyl groups, making it less reactive.

    1,4-Diazinane (Piperazine): Has nitrogen atoms at different positions, leading to different chemical properties.

    Hexahydropyrimidine: Contains a similar ring structure but with different substituents.

Uniqueness

6-Ethyl-1,3-diazinan-4-one is unique due to the presence of the ethyl group and the carbonyl group, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted interactions in biological systems and specialized uses in industrial processes.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

6-ethyl-1,3-diazinan-4-one

InChI

InChI=1S/C6H12N2O/c1-2-5-3-6(9)8-4-7-5/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

CTMZQLQXZRRQSM-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)NCN1

Origin of Product

United States

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